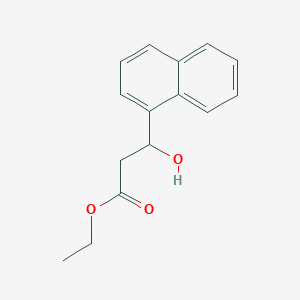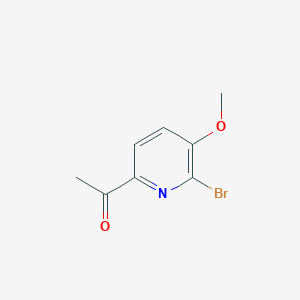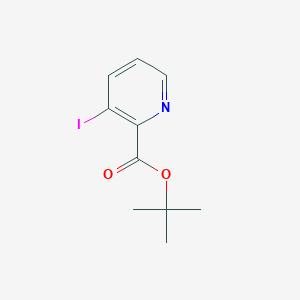![molecular formula C7H4ClN3 B13669955 7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)
7-Chloropyrido[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyridine ring fused to a pyrimidine ring with a chlorine atom at the 7th position. This compound is part of the pyridopyrimidine family, which is known for its significant biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloropyrido[4,3-d]pyrimidine typically involves the diazotization of 1,3-dimethyl-7-amino-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione in hydrochloric acid, followed by nitration and subsequent reactions with nucleophilic reagents . Another method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, leading to the formation of 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives, which can undergo intramolecular cyclization to form this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can also undergo Suzuki coupling reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridopyrimidine derivative.
Aplicaciones Científicas De Investigación
7-Chloropyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Chloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, it can modulate various cellular pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
- 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 7-Amino-4-chloropyrido[2,3-d]pyrimidine
Comparison: 7-Chloropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C7H4ClN3 |
|---|---|
Peso molecular |
165.58 g/mol |
Nombre IUPAC |
7-chloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H4ClN3/c8-7-1-6-5(3-10-7)2-9-4-11-6/h1-4H |
Clave InChI |
LXVSEBITSJJZJW-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN=C1Cl)C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669883.png)

![Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13669901.png)










